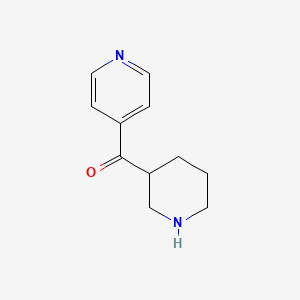
1-Iodo-2-(propan-2-yloxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(propan-2-yloxy)cycloheptane is an organic compound with the molecular formula C₁₀H₁₉IO. It is a cycloheptane derivative where an iodine atom and a propan-2-yloxy group are attached to the second carbon of the cycloheptane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(propan-2-yloxy)cycloheptane typically involves the iodination of 2-(propan-2-yloxy)cycloheptane. This can be achieved through the reaction of 2-(propan-2-yloxy)cycloheptane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(propan-2-yloxy)cycloheptane derivatives with different substituents replacing the iodine atom.
Elimination: Formation of cycloheptene derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced cycloheptane derivatives.
Scientific Research Applications
1-Iodo-2-(propan-2-yloxy)cycloheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biological molecules and pathways.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s effects in biological systems would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane: Similar structure but with a trifluoropropan-2-yloxy group instead of a propan-2-yloxy group.
2-Iodo-1-(propan-2-yloxy)cycloheptane: Similar structure but with the iodine and propan-2-yloxy groups attached to different carbon atoms.
Uniqueness
1-Iodo-2-(propan-2-yloxy)cycloheptane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-2-propan-2-yloxycycloheptane |
InChI |
InChI=1S/C10H19IO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
WSNQLRULQBFKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


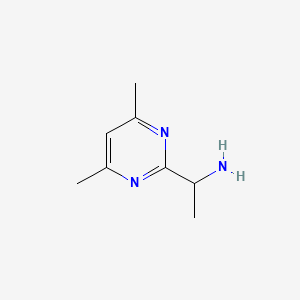
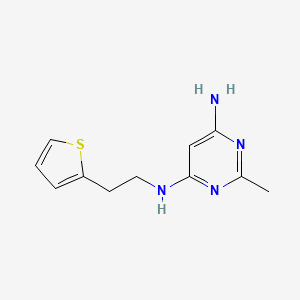
amine](/img/structure/B13341427.png)
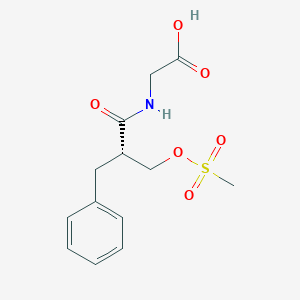
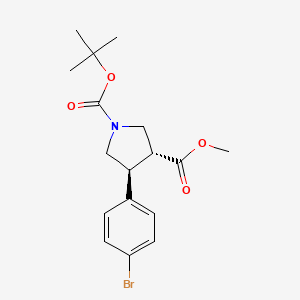

![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

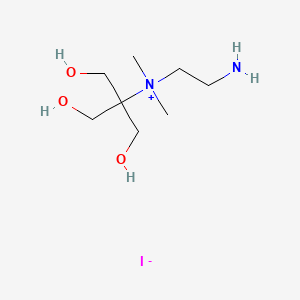


![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
